molecular formula C6H6ClN3O4 B6125232 ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate CAS No. 300361-79-9

ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate

Cat. No. B6125232
CAS RN: 300361-79-9
M. Wt: 219.58 g/mol
InChI Key: IZEOMSPIIJWRLT-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate is not fully understood. However, it has been reported to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of Candida albicans and Aspergillus niger, two common fungal pathogens. This compound has also been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus, two common bacterial pathogens. In addition, ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate in lab experiments is its broad-spectrum activity against various fungi and bacteria. This compound is also relatively easy to synthesize using simple chemical reactions. However, one of the limitations of using this compound is its potential toxicity to human cells. Therefore, caution should be exercised when handling this compound in lab experiments.

Future Directions

There are several future directions for the study of ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential applications in the field of agriculture, such as its use as a fungicide or bactericide. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer.

Synthesis Methods

The synthesis of ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate has been reported using different methods. One of the most common methods involves the reaction of ethyl 3-nitroacrylate with hydrazine hydrate in the presence of sodium ethoxide. The resulting product is then treated with thionyl chloride and chlorinated to obtain ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate.

Scientific Research Applications

Ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate has been extensively studied for its potential applications in various scientific fields. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. This compound has also been used as a building block in the synthesis of various bioactive compounds.

properties

IUPAC Name

ethyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O4/c1-2-14-6(11)4-3(7)5(9-8-4)10(12)13/h2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEOMSPIIJWRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238426
Record name Ethyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-chloro-3-nitro-1H-pyrazole-5-carboxylate

CAS RN

300361-79-9
Record name Ethyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300361-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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